3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c21-12-11-19(24)22-13-15-23(16-14-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVXWYLWBLENCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Method
Piperazine reacts with diphenylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in anhydrous acetonitrile or dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Example Protocol
Reductive Amination Approach
An alternative route involves condensing diphenylmethanamine with bis(2-chloroethyl)amine under catalytic hydrogenation (H₂, Pd/C). This method avoids stoichiometric bases but requires careful control to prevent over-alkylation.
Coupling of 4-(Diphenylmethyl)piperazine with Cyanoacetic Acid
The final step involves forming the amide bond between 4-(diphenylmethyl)piperazine and cyanoacetic acid using coupling agents.
Carbodiimide-Mediated Coupling
Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) are employed to activate cyanoacetic acid for nucleophilic attack by the piperazine’s secondary amine.
Representative Procedure
HATU/DIPEA Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) enhances reaction efficiency in polar aprotic solvents like DMF.
Optimized Conditions
-
Reactants : 4-(Diphenylmethyl)piperazine (1 equiv), cyanoacetic acid (1.1 equiv), HATU (1.3 equiv), DIPEA (3 equiv).
-
Solvent : DMF, room temperature, 16 hours.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of 4-(diphenylmethyl)piperazine and cyanoacetic acid in DMF with HATU achieves 90% conversion in 30 minutes at 100°C.
One-Pot Sequential Reactions
Combining piperazine functionalization and coupling in a single pot minimizes intermediate isolation. For example, diphenylmethyl bromide and cyanoacetic acid are sequentially added to piperazine under basic conditions, yielding the target compound in 60% overall yield.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 10H, diphenyl), 3.75 (s, 2H, CH₂CN), 3.50–3.20 (m, 8H, piperazine).
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¹³C NMR : 168.5 (C=O), 117.3 (CN), 55.2–48.7 (piperazine carbons).
Mass Spectrometry (MS)
Challenges and Optimization Strategies
Nitrile Stability
The cyanomethyl group is prone to hydrolysis under acidic or prolonged basic conditions. Reactions are conducted under inert atmospheres (N₂/Ar) with anhydrous solvents to mitigate degradation.
Byproduct Formation
Di-substituted piperazines may form if stoichiometry is unbalanced. Using a 1:1 molar ratio of piperazine to electrophile and monitoring via TLC minimizes this issue.
Industrial-Scale Considerations
Cost-Effective Catalysts
Raney nickel or palladium on carbon (Pd/C) reduces reliance on expensive coupling agents during reductive amination steps.
Solvent Recycling
DMF and DCM are recovered via distillation, reducing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological research, it may interact with neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine derivatives are widely studied for their pharmacological versatility. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Pharmacological Activity Comparison
Receptor Affinity
- Serotonin (5-HT) Receptors : Piperazine derivatives like 5-7 (spiro-cyclohexane-pyrrolidine-dione) exhibit high 5-HT2A affinity (Ki = 15–46 nM), whereas the target compound’s receptor profile remains uncharacterized .
Anticancer and Apoptotic Effects
- The target compound shares structural motifs with Actinomycin D (a DNA intercalator), which elevates p53 and TRAIL-mediated apoptosis. However, direct evidence for similar mechanisms in the target compound is lacking .
Biological Activity
3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile, commonly referred to as compound 313386-55-9, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Basic Information
| Property | Details |
|---|---|
| Name | This compound |
| CAS Number | 313386-55-9 |
| Molecular Formula | C20H21N3O |
| Molar Mass | 319.4 g/mol |
| Storage Conditions | Room temperature |
| Hazard Classification | Irritant |
Structure
The molecular structure of this compound features a piperazine ring substituted with a diphenylmethyl group and a cyano group. This configuration is critical for its biological activity.
Research indicates that this compound may exhibit various biological activities, particularly in the realm of neuropharmacology and oncology. Its interactions with neurotransmitter systems and potential inhibitory effects on certain cancer cell lines have been documented.
- Neuropharmacological Effects : The piperazine moiety is known for its affinity for serotonin and dopamine receptors, which may contribute to anxiolytic and antidepressant effects.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of specific cancer cell lines, indicating potential as an anticancer agent.
In Vitro Studies
A series of in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 20.0 |
These findings suggest a promising profile for further development as an anticancer drug.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Case Study 1 : A study published in Cancer Letters explored the efficacy of related piperazine derivatives in inhibiting tumor growth in xenograft models, demonstrating significant tumor regression when administered alongside conventional chemotherapy agents.
- Case Study 2 : Research published in Journal of Medicinal Chemistry indicated that modifications to the piperazine structure could enhance binding affinity to serotonin receptors, suggesting a pathway for developing new anxiolytic medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
